m-PEG9-NHS ester
CAS No.: 1316189-13-5
Cat. No.: VC0536231
Molecular Formula: C24H43NO13
Molecular Weight: 553.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1316189-13-5 |
---|---|
Molecular Formula | C24H43NO13 |
Molecular Weight | 553.6 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 |
Standard InChI Key | PHNXKFXTQIHOCL-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
m-PEG9-NHS ester is a methyl-terminated polyethylene glycol compound containing nine ethylene glycol units and an N-hydroxysuccinimide ester functional group. This reagent belongs to the broader family of PEGylation agents used for biomolecule modification.
Basic Chemical Information
The basic chemical properties of m-PEG9-NHS ester are outlined in the table below:
Property | Value |
---|---|
CAS Number | 1316189-13-5 |
Molecular Formula | C₂₄H₄₃NO₁₃ |
Molecular Weight | 553.6 Da |
Appearance | White to off-white solid |
Solubility | Highly soluble in aqueous media due to PEG spacer |
Storage Temperature | -20°C |
Shipping Conditions | Room temperature |
The chemical structure features a methyl-terminated PEG chain with nine ethylene glycol repeat units and an NHS ester group at the other terminus. This arrangement gives the molecule its amphiphilic properties, with the hydrophilic PEG portion enhancing water solubility while the reactive NHS ester enables conjugation chemistry .
Structural Features and Reactivity
The m-PEG9-NHS ester contains a highly reactive NHS ester group that readily undergoes nucleophilic substitution reactions with primary amines. The PEG chain serves as a spacer arm, providing flexibility and water solubility to the conjugated molecules. At physiological pH (7-9), the NHS ester reacts spontaneously with primary amines, forming stable amide bonds without requiring additional coupling reagents .
Mechanism of Action
The primary functionality of m-PEG9-NHS ester centers on its ability to form covalent linkages with amine-containing biomolecules.
Reaction Chemistry
m-PEG9-NHS ester reacts with primary amines (-NH₂) found in proteins (particularly lysine residues), peptides, amine-modified oligonucleotides, and other biomolecules. The reaction mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in displacement of the NHS leaving group and formation of a stable amide bond .
Reaction Conditions
The optimum conditions for conjugation reactions using m-PEG9-NHS ester include:
Parameter | Optimal Condition |
---|---|
pH Range | 7.0-9.0 |
Temperature | 4-25°C |
Buffer Systems | Phosphate, HEPES, or bicarbonate |
Reaction Time | 30 minutes to 2 hours |
Competing Nucleophiles | Avoid Tris, glycine, or other amine-containing buffers |
The reaction efficiency is highly dependent on pH, with maximum reactivity observed between pH 7.5-8.5. At lower pH values, the reactivity decreases significantly due to protonation of the primary amines, while at higher pH values, hydrolysis of the NHS ester becomes a competing reaction .
Applications in Bioconjugation Chemistry
m-PEG9-NHS ester serves as a valuable tool in various bioconjugation applications due to its reliable chemistry and beneficial properties.
Protein Modification
One of the primary applications of m-PEG9-NHS ester is in protein PEGylation, which involves the covalent attachment of PEG chains to proteins. This modification offers several advantages:
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Increased solubility and stability in biological environments
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Reduced immunogenicity of therapeutic proteins
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Extended circulation half-life in vivo
-
Reduced tendency toward aggregation
Biomolecule Labeling
m-PEG9-NHS ester is widely used for labeling various biomolecules containing primary amines, including:
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Proteins and antibodies
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Peptides
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Amine-modified oligonucleotides
-
Cell surface molecules
The nine-unit PEG spacer provides sufficient distance between the labeled molecule and its target, reducing steric hindrance while maintaining water solubility .
Advantages Over Other Crosslinking Reagents
m-PEG9-NHS ester offers several advantages compared to other crosslinking reagents and PEGylation tools.
Comparative Benefits
Feature | m-PEG9-NHS Ester | Non-PEG NHS Esters | Longer PEG-NHS Esters |
---|---|---|---|
Water Solubility | Excellent | Limited | Excellent |
Spacer Length | Medium (9 units) | Short/None | Long (>12 units) |
Membrane Permeability | Moderate | High | Low |
Reaction Specificity | High for primary amines | High for primary amines | High for primary amines |
Steric Hindrance | Moderate | Low | High |
Immunogenicity | Low | Variable | Very low |
The nine ethylene glycol units provide an optimal balance between spacer length and solubility for many bioconjugation applications, making m-PEG9-NHS ester a preferred choice for protein modification and biomolecule labeling .
PEG Chain Influence
The PEG chain in m-PEG9-NHS ester contributes several beneficial properties to conjugated molecules:
-
Increased hydrophilicity and water solubility
-
Reduced immunogenicity through masking of protein epitopes
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Enhanced stability against proteolytic degradation
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Improved pharmacokinetic properties
Comparison with Related PEG-NHS Compounds
m-PEG9-NHS ester belongs to a family of PEG-NHS compounds that vary in structure and functionality.
Structural Variants
Compound | Structure | Molecular Weight | Applications |
---|---|---|---|
m-PEG9-NHS ester | CH₃-(OCH₂CH₂)₉-OCO-CH₂CH₂-CO-NHS | 553.6 Da | Protein labeling, amine conjugation |
Acid-PEG9-NHS ester | HOOC-CH₂CH₂-(OCH₂CH₂)₉-OCO-CH₂CH₂-CO-NHS | 611.64 Da | Heterobifunctional crosslinking |
Bis-PEG9-NHS ester | NHS-CO-CH₂CH₂-(OCH₂CH₂)₉-OCO-CH₂CH₂-CO-NHS | 708.71 Da | Homobifunctional crosslinking |
These structural variants offer different functionalities for specific bioconjugation applications. While m-PEG9-NHS ester provides monofunctional conjugation, Acid-PEG9-NHS ester offers heterobifunctional linking capabilities with its carboxylic acid group, and Bis-PEG9-NHS ester enables homobifunctional crosslinking with its two NHS ester groups .
PEG Chain Length Variations
The number of PEG units significantly impacts the properties and applications of PEG-NHS reagents:
PEG Units | Advantages | Limitations | Typical Applications |
---|---|---|---|
Short (4-6) | Better membrane permeability, Less steric hindrance | Limited hydrophilicity | Small molecule conjugation |
Medium (8-12) | Balanced properties, Optimal spacer length | Moderate steric effects | Protein modification, Antibody labeling |
Long (24+) | Maximum hydrophilicity, Significant shielding | High steric hindrance, Limited penetration | Therapeutic protein PEGylation |
m-PEG9-NHS ester, with its medium-length PEG chain, offers an excellent balance between hydrophilicity, flexibility, and moderate spatial separation for many bioconjugation applications .
Research Applications and Case Studies
m-PEG9-NHS ester has been utilized in various research contexts with promising results.
Protein Therapeutic Development
In protein therapeutic development, m-PEG9-NHS ester has been employed to PEGylate therapeutic proteins, resulting in improved pharmacokinetic profiles. The medium-length PEG chain provides sufficient shielding from proteolytic enzymes and renal clearance while maintaining bioactivity. Studies have demonstrated that proteins modified with m-PEG9-NHS ester typically show 2-5 fold increases in circulation half-life compared to their unmodified counterparts .
Bioconjugate Applications
m-PEG9-NHS ester has proven valuable in creating bioconjugates for various applications, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume